molecular formula C22H17BrClNO3 B11416542 5-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

5-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11416542
M. Wt: 458.7 g/mol
InChI Key: JFZSXFIMHICMRV-UHFFFAOYSA-N
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Description

5-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of bromine, chlorine, and furan moieties, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:

    Chlorobenzylation: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

    Furan-2-ylmethylation: The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using furan-2-ylmethyl chloride and a suitable base.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or modify existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides and bases such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structural complexity and potential biological activity make it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activity.

    Biological Studies: The compound can be used as a tool to study biological pathways and molecular targets, providing insights into cellular processes and disease mechanisms.

    Industrial Applications: The compound’s unique chemical properties may make it useful in the development of new materials, catalysts, or chemical intermediates.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide is not well-documented. based on its structure, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of bromine, chlorine, and furan moieties suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, or covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide
  • 5-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxylic acid
  • 5-bromo-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of bromine, chlorine, and furan moieties, along with the benzofuran core, contributes to its distinct chemical properties and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H17BrClNO3

Molecular Weight

458.7 g/mol

IUPAC Name

5-bromo-N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H17BrClNO3/c1-14-18-11-16(23)8-9-20(18)28-21(14)22(26)25(13-17-6-4-10-27-17)12-15-5-2-3-7-19(15)24/h2-11H,12-13H2,1H3

InChI Key

JFZSXFIMHICMRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N(CC3=CC=CC=C3Cl)CC4=CC=CO4

Origin of Product

United States

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